4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Übersicht

Beschreibung

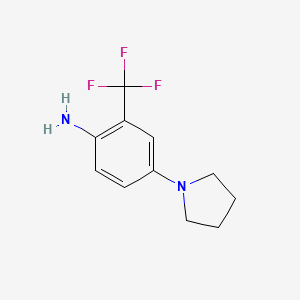

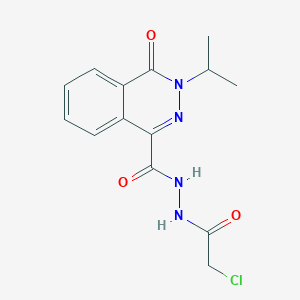

“4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, a trifluoromethyl group, and an aniline group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group.

Molecular Structure Analysis

The molecular structure of “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would consist of a pyrrolidine ring attached to an aniline group at the 4-position and a trifluoromethyl group at the 2-position. The exact structure would depend on the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline” would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrolidine ring, the trifluoromethyl group, and the aniline group .Wissenschaftliche Forschungsanwendungen

Molecular Docking and QSAR Studies

Research on derivatives similar to 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and others, has been conducted to understand their role as c-Met kinase inhibitors. Docking studies have helped in analyzing molecular features contributing to high inhibitory activity. The use of quantitative structure–activity relationship (QSAR) methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), has provided insights into the orientations and active conformations of these inhibitors, suggesting their potential applications in therapeutic interventions (Caballero et al., 2011).

Crystal Structure and DFT Studies

The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been investigated, revealing insights into its molecular geometry and intermolecular interactions. Density Functional Theory (DFT) calculations aligned with experimental findings, aiding in the understanding of the material's properties and its potential applications in designing new molecules with desired physical and chemical characteristics (Krishnan et al., 2021).

Comparative Study of Polyaniline and Polypyrrole

In the field of conducting polymers, a comparative study between aniline and pyrrole oxidation has been conducted, showing differences in their oxidation processes and resulting conductivities. Such research highlights the potential of these materials in electronic and optoelectronic applications, with specific attention to the optimization of synthesis conditions for enhanced performance (Blinova et al., 2007).

Synthesis and Reactivity of Complexes

The synthesis and structural characterization of silver(I)-pyridinyl Schiff base complexes have been explored, including their reactivity in the ring-opening polymerization of ε-caprolactone. This work demonstrates the utility of these complexes in catalysis, offering pathways to synthesize polymers with potential applications ranging from biomedical to industrial sectors (Njogu et al., 2017).

Fluorinated Anion Receptors

Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline have shown these compounds act as neutral anion receptors with significantly enhanced affinities and selectivities towards certain anions. Such properties are crucial for the development of sensors and devices aimed at specific anion detection in environmental and biological contexts (Anzenbacher et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKPAONDJVLHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)

![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)

![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)

![2-(4-Fluorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)

![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)